11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate
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Overview
Description
11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo(b,e)thiepin core, which is a tricyclic structure, and is functionalized with a morpholinopropylamino group and a phenyl group. The maleate salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dibenzo(b,e)thiepin Core: This can be achieved through a series of cyclization reactions involving appropriate aromatic precursors.
Introduction of the Morpholinopropylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with 3-morpholinopropylamine.
Addition of the Phenyl Group: This can be accomplished through Friedel-Crafts alkylation or acylation reactions.
Formation of the Maleate Salt: The final compound is converted to its maleate salt by reacting with maleic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its structural features suggest potential therapeutic applications, possibly as an antipsychotic or antidepressant.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The morpholinopropylamino group could play a role in binding to specific molecular targets, while the dibenzo(b,e)thiepin core might influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another dibenzo(b,e)thiepin derivative used as an antipsychotic.
Amitriptyline: A tricyclic antidepressant with a similar core structure.
Imipramine: Another tricyclic compound used in the treatment of depression.
Uniqueness
11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate is unique due to the presence of the morpholinopropylamino group, which may confer distinct pharmacological properties. Its maleate salt form also enhances its solubility and stability, potentially improving its efficacy and shelf life.
Properties
CAS No. |
84964-48-7 |
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Molecular Formula |
C31H34N2O5S |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)-11-phenyl-6H-benzo[c][1]benzothiepin-11-amine |
InChI |
InChI=1S/C27H30N2OS.C4H4O4/c1-2-10-23(11-3-1)27(28-15-8-16-29-17-19-30-20-18-29)24-12-5-4-9-22(24)21-31-26-14-7-6-13-25(26)27;5-3(6)1-2-4(7)8/h1-7,9-14,28H,8,15-21H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KJCQPYRFOMQVPU-WLHGVMLRSA-N |
Isomeric SMILES |
C1COCCN1CCCNC2(C3=CC=CC=C3CSC4=CC=CC=C42)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1COCCN1CCCNC2(C3=CC=CC=C3CSC4=CC=CC=C42)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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